Cas no 2172067-67-1 (methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate)

Methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a structurally unique bicyclic compound featuring both an azetidine and a 7-oxabicyclo[2.2.1]heptane framework. The presence of a hydroxy-substituted azetidine ring enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or inflammation. The ester functionality allows for further derivatization, while the rigid bicyclic core contributes to stereochemical stability. Its balanced polarity and functional group density make it suitable for probing structure-activity relationships in drug discovery. The compound’s synthetic utility lies in its ability to serve as a scaffold for chiral building blocks or constrained peptidomimetics.
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate structure
2172067-67-1 structure
Product name:methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate
CAS No:2172067-67-1
MF:C11H17NO4
MW:227.2569835186
CID:6452535
PubChem ID:165786380

methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate
    • methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
    • EN300-1631832
    • 2172067-67-1
    • Inchi: 1S/C11H17NO4/c1-15-9(13)11(10(14)5-12-6-10)4-7-2-3-8(11)16-7/h7-8,12,14H,2-6H2,1H3
    • InChI Key: PQZGTTZYWNLKDX-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C(=O)OC)(C2)C1(CNC1)O

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 67.8Ų

methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1631832-0.05g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
0.05g
$972.0 2023-06-04
Enamine
EN300-1631832-50mg
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
50mg
$972.0 2023-09-22
Enamine
EN300-1631832-100mg
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
100mg
$1019.0 2023-09-22
Enamine
EN300-1631832-0.25g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
0.25g
$1065.0 2023-06-04
Enamine
EN300-1631832-1.0g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
1g
$1157.0 2023-06-04
Enamine
EN300-1631832-2.5g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
2.5g
$2268.0 2023-06-04
Enamine
EN300-1631832-10.0g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
10g
$4974.0 2023-06-04
Enamine
EN300-1631832-0.5g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
0.5g
$1111.0 2023-06-04
Enamine
EN300-1631832-5.0g
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
5g
$3355.0 2023-06-04
Enamine
EN300-1631832-250mg
methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
2172067-67-1
250mg
$1065.0 2023-09-22

methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate Related Literature

Additional information on methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo2.2.1heptane-2-carboxylate

Comprehensive Overview of Methyl 2-(3-Hydroxyazetidin-3-yl)-7-Oxabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 2172067-67-1)

The compound methyl 2-(3-hydroxyazetidin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 2172067-67-1) has garnered significant attention in pharmaceutical and organic chemistry research due to its unique structural features and potential applications. This bicyclic derivative combines a 7-oxabicyclo[2.2.1]heptane core with a 3-hydroxyazetidine moiety, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its stereochemistry and hydrogen-bonding capabilities, which are critical for designing bioactive molecules.

One of the most searched questions about this compound revolves around its synthetic routes and reactivity. Recent studies highlight its role in asymmetric synthesis, where the hydroxyazetidine group acts as a chiral auxiliary. The methyl carboxylate functionality further enhances its utility in esterification and cross-coupling reactions, aligning with the growing demand for sustainable catalysis. Notably, its stability under physiological conditions makes it a candidate for probing enzyme inhibition mechanisms, a hot topic in precision medicine.

From an industrial perspective, the demand for heterocyclic building blocks like this compound has surged due to their applications in biodegradable polymers and API intermediates. Environmental concerns have driven searches for green chemistry alternatives, and this molecule’s potential for low-toxicity derivatization fits well within this trend. Analytical techniques such as NMR spectroscopy and HPLC-MS are frequently employed to characterize its purity, another common query among chemists.

In the context of drug development, the compound’s bicyclic ether scaffold mimics natural product architectures, a key focus area for tackling antibiotic resistance. Patent literature suggests its exploration in CNS-targeted therapies, leveraging the azetidine ring’s affinity for neural receptors. These aspects resonate with trending searches on blood-brain barrier penetration and neuroprotective agents.

Future research directions may include optimizing its solubility profile and metabolic stability, two frequently debated challenges in medicinal chemistry forums. As computational tools like AI-driven molecular docking gain traction, virtual screening of derivatives of this compound could accelerate hit identification—a synergy between traditional synthesis and digital innovation.

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